![molecular formula C10H6N2S3 B6243530 bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 260410-07-9](/img/no-structure.png)
bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, prop-2-yn-1-ylsulfanyl groups, and carbonitrile group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The prop-2-yn-1-ylsulfanyl groups and the carbonitrile group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile involves the reaction of propargyl bromide with thiourea followed by cyclization with 1,4-dibromobutane and subsequent reaction with sodium cyanide.", "Starting Materials": [ "Propargyl bromide", "Thiourea", "1,4-dibromobutane", "Sodium cyanide" ], "Reaction": [ "Step 1: Propargyl bromide is reacted with thiourea in the presence of a base such as potassium carbonate to form bis(prop-2-yn-1-ylsulfanyl)thiourea.", "Step 2: Bis(prop-2-yn-1-ylsulfanyl)thiourea is cyclized with 1,4-dibromobutane in the presence of a base such as sodium hydroxide to form bis(prop-2-yn-1-ylsulfanyl)-1,2-dibromobutane.", "Step 3: Bis(prop-2-yn-1-ylsulfanyl)-1,2-dibromobutane is reacted with sodium cyanide in the presence of a base such as potassium carbonate to form bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile." ] } | |
CAS RN |
260410-07-9 |
Product Name |
bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile |
Molecular Formula |
C10H6N2S3 |
Molecular Weight |
250.4 |
Purity |
95 |
Origin of Product |
United States |
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